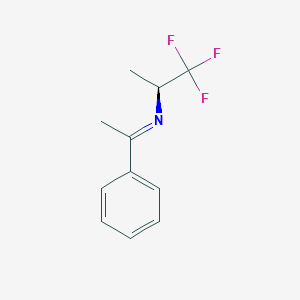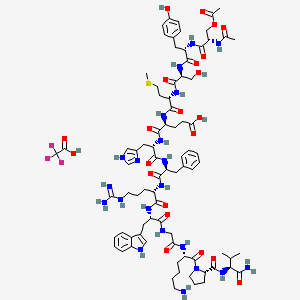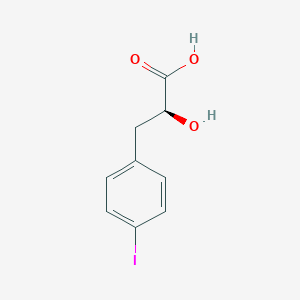
(S)-1,1,1-Trifluoro-N-(1-phenylethylidene)propan-2-amine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1,1,1-Trifluoro-N-(1-phenylethylidene)propan-2-amine, 95% (often referred to as 1,1,1-TFPA) is a chiral amine compound with a wide variety of uses in scientific research. It is an important reagent in the synthesis of a variety of organic compounds, and has been used in the study of a variety of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
1,1,1-TFPA has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including chiral amines, and in the study of a variety of biochemical and physiological processes. It has also been used in the study of molecular recognition and interactions, as well as in the development of new drugs and drug delivery systems.
Wirkmechanismus
1,1,1-TFPA is believed to act as a chiral amine, binding to specific molecules and altering their structure in order to alter their function. This binding can be used to control the activity of enzymes, receptors, and other molecules involved in biochemical and physiological processes.
Biochemical and Physiological Effects
1,1,1-TFPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to modulate the activity of receptors involved in the regulation of cellular processes. It has also been shown to have anti-inflammatory and anti-cancer effects in animal models, as well as to have a protective effect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1,1,1-TFPA has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and is available in high purity. It is also relatively stable, and has a low toxicity. However, it is also relatively expensive, and the effects of its binding may be difficult to predict.
Zukünftige Richtungen
1,1,1-TFPA has a wide range of potential applications in scientific research. It could be used to develop new drugs and drug delivery systems, as well as to study the structure and function of proteins and other molecules involved in biochemical and physiological processes. It could also be used to study the effects of environmental toxins on cellular processes, and to develop new methods for the synthesis of organic compounds. Finally, it could be used to develop new methods for the detection and identification of chiral molecules.
Synthesemethoden
1,1,1-TFPA is typically synthesized via a three-step process beginning with the reaction of 2-bromo-1-phenylethanol with sodium azide. The resulting compound is then reacted with trifluoromethanesulfonic anhydride to form the intermediate, which is then reacted with 1-phenylethylamine to form 1,1,1-TFPA. This method yields a product of high purity, with 95% of the final product being the desired (S)-enantiomer.
Eigenschaften
IUPAC Name |
1-phenyl-N-[(2S)-1,1,1-trifluoropropan-2-yl]ethanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c1-8(10-6-4-3-5-7-10)15-9(2)11(12,13)14/h3-7,9H,1-2H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNWKWBDJGIXAA-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)N=C(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(F)(F)F)N=C(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-[(2S)-1,1,1-trifluoropropan-2-yl]ethanimine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Racemic-(2R,3aR,6aR)-t-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylater oxalate](/img/structure/B6295969.png)
![6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B6295977.png)
